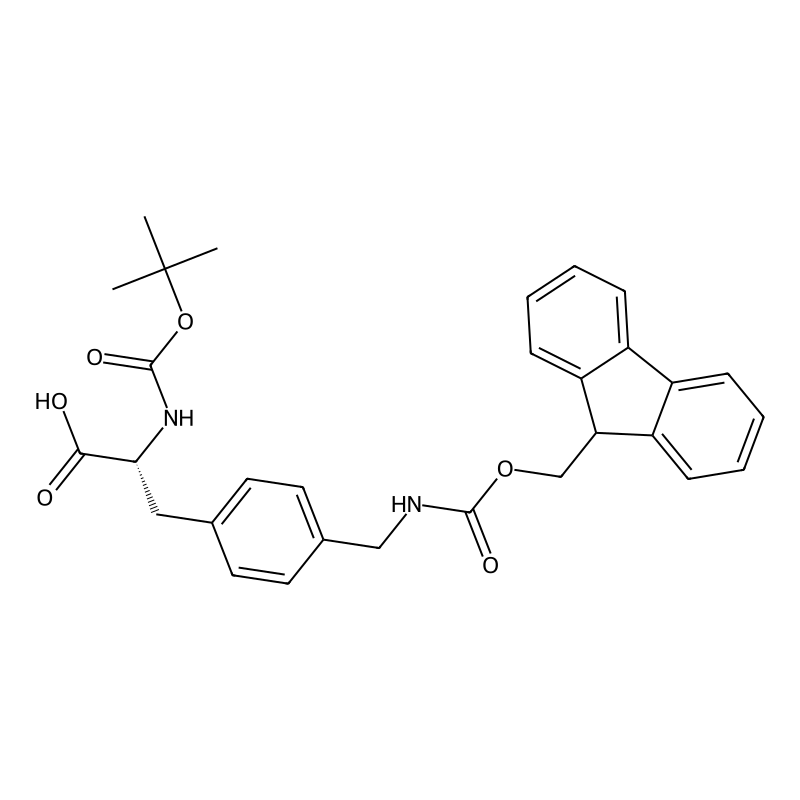Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis:
- Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a valuable building block for the chemical synthesis of peptides, which are short chains of amino acids.
- The "Boc" and "Fmoc" groups attached to the molecule are protecting groups used in a common peptide synthesis technique called solid-phase peptide synthesis (SPPS) .
- These protecting groups selectively mask the reactivity of specific functional groups on the amino acid, allowing for the controlled formation of peptide bonds between desired amino acids in a specific order.
- Due to its D-stereochemistry (opposite of the natural L-configuration), Boc-4-(Fmoc-aminomethyl)-D-phenylalanine can be incorporated into peptides without participating in the formation of the peptide backbone, allowing for the introduction of functional groups or modifications at specific positions within the peptide chain .
Protein-Protein Interactions:
- Boc-4-(Fmoc-aminomethyl)-D-phenylalanine can be used as a probe to study protein-protein interactions.
- By attaching this molecule to one protein (protein A), researchers can investigate how it interacts with another protein (protein B) .
- The presence of the D-phenylalanine group can influence the binding affinity and specificity between the two proteins, allowing researchers to gain insights into the critical features involved in protein-protein interactions.
Development of Therapeutic Agents:
- The unique properties of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine can be exploited in the design and development of novel therapeutic agents.
- Researchers can incorporate this molecule into peptides with specific biological activities, potentially leading to the development of new drugs with improved efficacy or reduced side effects .
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a compound characterized by the presence of both tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups on the amino group of D-phenylalanine. This compound has the molecular formula C₃₀H₃₂N₂O₆ and a molecular weight of 516.58 g/mol. It is commonly used as a building block in peptide synthesis due to its stability and versatility in
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine itself doesn't have a specific mechanism of action. However, when incorporated into peptides, the D-phenylalanine residue can alter the peptide's conformation and interaction with other molecules due to its steric hindrance and different hydrogen bonding potential compared to the natural L-enantiomer []. The specific mechanism depends on the designed peptide sequence and its target interaction.
- Deprotection Reactions: The Boc group can be removed under acidic conditions, while the Fmoc group can be cleaved using base conditions, facilitating the formation of peptides.
- Coupling Reactions: It can participate in amide bond formation with other carboxylic acids or activated esters, essential for peptide synthesis.
- Nucleophilic Substitution: The aminomethyl side chain can act as a nucleophile in reactions with electrophiles, allowing for further functionalization .
The synthesis of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine typically involves several steps:
- Protection of Amino Groups: The amino group of D-phenylalanine is first protected using the Boc group followed by the introduction of the Fmoc group.
- Coupling Reactions: The protected amino acid can then be coupled with other amino acids or peptide fragments using standard peptide coupling reagents such as carbodiimides.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for subsequent applications .
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is primarily used in:
- Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and peptidomimetics, particularly those requiring specific stereochemistry.
- Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
- Research Tools: It is utilized in various biochemical assays and studies related to protein interactions and functions .
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine shares structural similarities with several other compounds, which can be compared based on their functional groups, applications, and reactivity:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | Contains Fmoc and Boc protecting groups | 1.00 |
| Fmoc-3-(Boc-aminomethyl)-L-phenylalanine | Similar protecting groups but different stereochemistry | 0.95 |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Contains a similar fluorenylmethoxycarbonyl group | 0.95 |
| Boc-DL-phenylalanine | Only contains a single Boc protecting group | 0.90 |
| Boc-L-valine | Simple structure with only one Boc group | 0.85 |
These compounds highlight the versatility of protecting groups in peptide chemistry while emphasizing the unique properties conferred by the specific arrangements of functional groups present in Boc-4-(Fmoc-aminomethyl)-D-phenylalanine .







